molecular formula C7H13NO B175289 2-Oxa-7-azaspiro[4.4]nonane CAS No. 175-97-3

2-Oxa-7-azaspiro[4.4]nonane

Cat. No.: B175289
CAS No.: 175-97-3
M. Wt: 127.18 g/mol
InChI Key: UGQAXUDFJWQPHM-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where an oxygen atom and a nitrogen atom are incorporated into a nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Oxa-7-azaspiro[4.4]nonane involves the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. This one-pot synthesis method yields the desired compound in good quantities. The reaction conditions typically involve mixing 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones under controlled conditions .

Industrial Production Methods: While specific industrial production methods for 2-Oxa-7-azaspiro[4These methods ensure the compound is produced in sufficient quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound-8,9-diones and various substituted derivatives, which are useful in further chemical synthesis .

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane involves its interaction with various molecular targets. The compound can undergo diastereoselective reactions, forming derivatives that interact with specific enzymes or receptors. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Oxa-7-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQAXUDFJWQPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630659
Record name 2-Oxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175-97-3
Record name 2-Oxa-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxa-7-aza-spiro[4.4]nonane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research article focuses on a novel, one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. [] This method utilizes a Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. This approach is noteworthy because it offers a potentially more efficient and environmentally friendly alternative to traditional multi-step synthetic routes. []

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